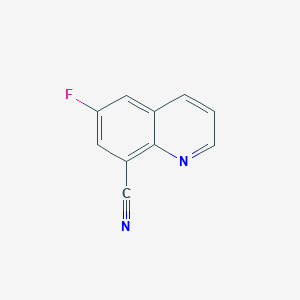

6-Fluoroquinoline-8-carbonitrile

Descripción

6-Fluoroquinoline-8-carbonitrile (CAS: 71083-44-8) is a fluorinated quinoline derivative with a nitrile group at the 8-position and fluorine at the 6-position. Its molecular formula is C₁₀H₅FN₂, and it has a molecular weight of 188.16 g/mol. The compound’s structure combines the electron-withdrawing properties of fluorine and the reactivity of the nitrile group, making it valuable in pharmaceutical and agrochemical research as a synthetic intermediate.

Propiedades

IUPAC Name |

6-fluoroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMBUELLJPLSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856974 | |

| Record name | 6-Fluoroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368394-42-6 | |

| Record name | 6-Fluoroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoroaniline with malononitrile in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods aim to enhance yield and reduce reaction times while maintaining the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoroquinoline-8-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or aldehyde group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or carbonitrile positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Aplicaciones Científicas De Investigación

Antibacterial Applications

6-Fluoroquinoline-8-carbonitrile is part of the fluoroquinolone class, which is known for its broad spectrum of antibacterial activity against Gram-negative and some Gram-positive bacteria. The introduction of fluorine at the 6-position enhances the antimicrobial properties of quinolones by improving their lipophilicity and cellular penetration, thereby increasing their efficacy against resistant bacterial strains .

Key Findings:

- Mechanism of Action : Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death, making these compounds effective against various infections .

- Resistance Mechanisms : Despite their effectiveness, the overuse of fluoroquinolones has led to the emergence of resistance. Research indicates that modifications to the structure of fluoroquinolones, including this compound, can help overcome these resistance mechanisms by altering pharmacokinetics and pharmacodynamics .

Antiviral Potential

Recent studies have indicated that fluoroquinolone derivatives may possess antiviral properties. The structural similarities between fluoroquinolones and nucleic acid analogs suggest that compounds like this compound could interfere with viral replication processes.

Case Study Insights:

- In vitro studies have shown that certain fluoroquinolone derivatives exhibit activity against viruses such as HIV and hepatitis C. Further research into this compound could elucidate its potential in antiviral therapies .

Anticancer Activity

Research into the anticancer potential of fluoroquinolone derivatives has revealed promising results. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells makes them attractive candidates for cancer therapy.

Research Highlights:

- A study demonstrated that modifications in the quinolone structure can enhance cytotoxicity against various cancer cell lines. This compound's unique structure may contribute to its ability to disrupt cancer cell proliferation through mechanisms such as DNA damage and cell cycle arrest .

Metalloantibiotics

The complexation of this compound with transition metals has emerged as a novel strategy to enhance its antibacterial properties. These metalloantibiotics show improved stability and activity against multidrug-resistant bacteria.

Experimental Findings:

- Studies have reported that transition metal complexes of fluoroquinolones exhibit enhanced antimicrobial activity compared to their non-complexed counterparts. This approach not only improves efficacy but also provides alternative pathways for overcoming bacterial resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that specific modifications at various positions on the quinolone ring can significantly affect biological activity.

Table: Structure-Activity Relationship Analysis

Mecanismo De Acción

The mechanism of action of 6-Fluoroquinoline-8-carbonitrile involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound induces DNA strand breaks, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antimicrobial drug development .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 6-Fluoroquinoline-8-carbonitrile and its analogs:

*Calculated based on substituents.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in this compound enhances electrophilic reactivity, similar to the nitro group in ’s compound, which is critical for antibacterial activity . Nitrile vs. Ester: The nitrile group (CN) in this compound offers distinct reactivity compared to the methyl ester (COOCH₃) in Methyl 6-fluoroisoquinoline-8-carboxylate. Nitriles are often used in cycloaddition reactions, while esters serve as protecting groups or prodrug moieties .

Physicochemical Properties

- Solubility and Stability: ’s compound requires strict storage conditions (2–8°C, protected from light) due to its nitro and oxo groups, which may degrade under heat or UV exposure. In contrast, Methyl 6-fluoroisoquinoline-8-carboxylate’s ester group likely improves solubility in organic solvents . this compound’s nitrile group may confer moderate polarity, balancing solubility in polar aprotic solvents (e.g., DMSO) and non-polar media.

Purity and Handling :

Research and Application Insights

- Drug Intermediates: Methyl 6-fluoroisoquinoline-8-carboxylate’s versatility in coupling reactions highlights its role in synthesizing kinase inhibitors or receptor modulators .

Agrochemical Development :

- Synthetic Utility: Halogenated analogs (e.g., 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile) serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the quinoline scaffold .

Actividad Biológica

6-Fluoroquinoline-8-carbonitrile is a derivative of fluoroquinolones, a class of synthetic antibiotics known for their broad-spectrum antibacterial activity. This compound has garnered attention in recent years due to its potential applications in treating bacterial infections and possibly cancer. This article explores the biological activity of this compound, including its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, making them effective targets for antibiotic action. The presence of the fluorine atom at the C6 position enhances the potency of these compounds by improving their binding affinity to these enzymes .

Efficacy Against Pathogens

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. It has shown effectiveness against multi-drug resistant strains, making it a candidate for further development in combating antibiotic resistance .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Anticancer Potential

Emerging research suggests that fluoroquinolone derivatives may also possess anticancer properties. In vitro studies on cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis in various cancer types, including cervical and breast cancers .

Case Studies

- Cervical Cancer Cell Lines : A study evaluated the effects of several fluoroquinolone-boron hybrids, including derivatives related to this compound, on SiHa and CaSki cervical cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant anticancer activity .

- Breast Cancer Models : Another investigation reported that fluoroquinolone derivatives showed enhanced cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving ROS generation and DNA damage pathways .

Toxicological Considerations

While the antibacterial and anticancer activities of this compound are promising, potential side effects must be considered. Fluoroquinolones are associated with adverse effects such as phototoxicity and tendon damage; thus, safety profiles need thorough evaluation in clinical settings .

Q & A

Q. How should researchers balance open-data requirements with proprietary constraints in collaborative studies?

- Methodological Answer : Implement data-sharing agreements with tiered access levels. Non-proprietary data (e.g., synthetic protocols) are published in open-access journals, while IP-sensitive details (e.g., catalyst formulations) are archived under embargo. Use anonymized datasets for public repositories, citing compliance with GDPR or HIPAA where applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.